2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide
CAS No.: 955783-15-0
Cat. No.: VC7136585
Molecular Formula: C21H22N4O3
Molecular Weight: 378.432
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955783-15-0 |
|---|---|
| Molecular Formula | C21H22N4O3 |
| Molecular Weight | 378.432 |
| IUPAC Name | 2-[2-(5-butyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(furan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C21H22N4O3/c1-2-3-10-20-23-24-21(28-20)18-12-15-7-4-5-9-17(15)25(18)14-19(26)22-13-16-8-6-11-27-16/h4-9,11-12H,2-3,10,13-14H2,1H3,(H,22,26) |
| Standard InChI Key | IDDVUABWBPZOLU-UHFFFAOYSA-N |
| SMILES | CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CO4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure (CAS No. 955783-15-0) features four key components:
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Indole Core: A bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring. The indole moiety is substituted at the 1-position with an acetamide group and at the 2-position with a 5-butyl-1,3,4-oxadiazole ring.
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1,3,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The 5-butyl substituent enhances lipophilicity, potentially improving membrane permeability .
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Butyl Chain: A linear alkyl group (C4H9) attached to the oxadiazole ring, which may influence the compound’s metabolic stability and binding interactions.
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Furan-Methylacetamide Side Chain: A furan ring linked via a methylene group to the acetamide nitrogen. The furan’s electron-rich aromatic system could participate in π-π stacking or hydrogen bonding with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O3 |
| Molecular Weight | 378.432 g/mol |
| IUPAC Name | 2-[2-(5-Butyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(furan-2-ylmethyl)acetamide |
| SMILES | CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CO4 |
| InChI Key | IDDVUABWBPZOLU-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Routes
While no published synthesis for this specific compound exists, analogous 1,3,4-oxadiazole-indole hybrids are typically synthesized via cyclization reactions. A plausible pathway involves:
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Formation of the Oxadiazole Ring: Reacting a benzohydrazide derivative with cyclohexanoic acid in phosphorous oxychloride (POCl3) to form 5-substituted-1,3,4-oxadiazoles .
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Indole Functionalization: Introducing the oxadiazole-indole linkage through nucleophilic substitution or coupling reactions. For example, ethyl chloroacetate could alkylate the indole nitrogen, followed by amidation with furfurylamine .
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Side Chain Modification: Attaching the furan-methylacetamide group via peptide coupling agents like EDCI or HOBt .
Challenges in Synthesis
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Regioselectivity: Ensuring the oxadiazole ring forms at the correct position on the indole core requires precise temperature and catalyst control .
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Purification: The compound’s moderate polarity (logP ≈ 3.5, estimated) may necessitate silica gel chromatography or recrystallization from toluene/hexane mixtures.
Research Gaps and Future Directions
Priority Studies
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In Vitro Screening: Evaluate cytotoxicity across NCI-60 cancer cell lines and antimicrobial activity using broth microdilution assays.
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ADMET Profiling: Assess metabolic stability in liver microsomes and plasma protein binding via equilibrium dialysis.
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Target Identification: Use molecular docking to predict interactions with EGFR, COX-2, or bacterial dihydrofolate reductase.
Synthetic Improvements
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